3-(3-Bromophenyl)-2,2-dimethylpropan-1-amine hydrochloride
Overview
Description
This usually includes the IUPAC name, common names, structural formula, and molecular formula of the compound.
Synthesis Analysis
This involves the study of how the compound is synthesized, including the reactants, conditions, and catalysts used in the reaction.Molecular Structure Analysis
This involves the use of spectroscopic techniques (like NMR, IR, Mass Spectrometry) and X-ray crystallography to determine the structure of the compound.Chemical Reactions Analysis
This involves studying the reactions that the compound undergoes, its reactivity, and the products formed.Physical And Chemical Properties Analysis
This includes studying properties like melting point, boiling point, solubility, density, molar mass, and specific rotation.Scientific Research Applications
Carcinogenic Potential Evaluation
In a study on the carcinogenic potential of a related compound, 3:2′-dimethyl-4-aminobiphenyl hydrochloride, it was concluded that this compound is unsuitable as a carcinogenic agent, suggesting a need for further experiments possibly using the free amine form (Higgins, Grossi, Conte, & Rousselot, 1968).
Potential Antidepressant Properties
A series of analogues of 3-(dimethylamino)-1,1-diphenyl-2-propanol hydrobromide, a compound with a structure somewhat similar to 3-(3-Bromophenyl)-2,2-dimethylpropan-1-amine hydrochloride, were synthesized and evaluated as potential antidepressants. These studies are significant in exploring the antidepressant potential of similar compounds (Clark et al., 1979).
α₁-Adrenoceptor Antagonist Properties
Research on 1-(2,6-dimethylphenoxy)-2-(3,4-dimethoxyphenylethylamino)propane hydrochloride (DDPH), a potent α₁-adrenoceptor antagonist and its analogs, highlights the potential of similar compounds, like 3-(3-Bromophenyl)-2,2-dimethylpropan-1-amine hydrochloride, in medical applications such as treating hypertension (Xi et al., 2011).
Chemical Synthesis and Reactivity
Several studies focus on the chemical synthesis and reactivity of compounds structurally related to 3-(3-Bromophenyl)-2,2-dimethylpropan-1-amine hydrochloride. These include the synthesis of 1-substituted benzimidazoles from o-Bromophenyl isocyanide and amines (Lygin & Meijere, 2009), and studies on the inhibition of neurotransmitter uptake by similar compounds (Ross & Renyi, 1977).
Safety And Hazards
This involves studying the toxicity, flammability, environmental impact, and precautions to be taken while handling the compound.
Future Directions
This involves predicting or suggesting further studies that can be done based on the known properties and uses of the compound.
Please consult a chemistry textbook or a reliable online resource for more detailed information on these topics. If you have a specific question about a particular compound or a category of compounds, feel free to ask! I’m here to help.
properties
IUPAC Name |
3-(3-bromophenyl)-2,2-dimethylpropan-1-amine;hydrochloride | |
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Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C11H16BrN.ClH/c1-11(2,8-13)7-9-4-3-5-10(12)6-9;/h3-6H,7-8,13H2,1-2H3;1H | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
KGCFNOFYBYMNAF-UHFFFAOYSA-N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(C)(CC1=CC(=CC=C1)Br)CN.Cl | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C11H17BrClN | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
278.61 g/mol | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Product Name |
3-(3-Bromophenyl)-2,2-dimethylpropan-1-amine hydrochloride |
Synthesis routes and methods
Procedure details
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